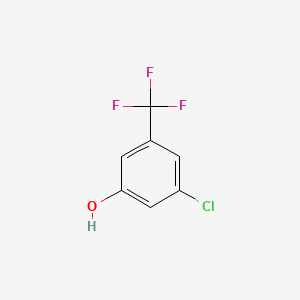

3-Chloro-5-hydroxybenzotrifluoride

Descripción

Contextual Significance of Halogenated Phenols and Trifluoromethylated Aromatics in Organic Synthesis

Halogenated phenols are versatile intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for various cross-coupling reactions, allowing for the construction of complex molecular architectures. The hydroxyl group, on the other hand, can be readily converted into other functional groups or can participate in hydrogen bonding, influencing the molecule's solubility and binding characteristics. Phenols themselves react with halogens to yield substituted products, with the reaction conditions influencing the degree and position of halogenation. google.comgoogle.com

Trifluoromethylated aromatics are of particular importance in medicinal chemistry. The trifluoromethyl group (-CF3) is a highly electronegative and metabolically stable moiety. Its introduction into a drug candidate can enhance properties such as binding affinity to target proteins, metabolic stability, and bioavailability. google.comchemimpex.com The replacement of a methyl group with a trifluoromethyl group can lead to significant improvements in a drug's efficacy. fishersci.com Aromatic compounds bearing these groups are prevalent in pharmaceuticals and advanced organic materials, driving significant research into efficient synthetic methods. chemimpex.com

Rationale for Comprehensive Investigation of 3-Chloro-5-hydroxybenzotrifluoride

This compound, also known as 3-chloro-5-(trifluoromethyl)phenol, combines the key structural features of both halogenated phenols and trifluoromethylated aromatics. This unique combination makes it a highly attractive, yet under-investigated, building block for the synthesis of novel compounds with potentially enhanced biological or material properties. A thorough investigation into its properties and reactivity is therefore crucial for unlocking its full potential in various research and development endeavors.

Scope and Research Objectives in the Study of Fluorine-Containing Organic Compounds

The study of fluorine-containing organic compounds is a rapidly expanding field of chemical research. Key objectives include the development of novel and efficient methods for the introduction of fluorine and fluorinated groups into organic molecules. nih.gov Researchers are also focused on understanding how the unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can be harnessed to design molecules with tailored functionalities. This includes the development of new pharmaceuticals, agrochemicals, and advanced materials with improved performance characteristics. nih.govnih.gov

Propiedades

IUPAC Name |

3-chloro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJWMOPEHPOKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397338 | |

| Record name | 3-chloro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570391-18-3 | |

| Record name | 3-chloro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-hydroxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Transformational Chemistry of 3 Chloro 5 Hydroxybenzotrifluoride

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-chloro-5-hydroxybenzotrifluoride is substituted with a strongly activating, ortho-, para-directing hydroxyl group (-OH), and two deactivating groups: a weakly ortho-, para-directing chloro group (-Cl) and a strongly meta-directing trifluoromethyl group (-CF3). The outcome of electrophilic aromatic substitution (EAS) is determined by the combined directing effects of these substituents. The powerful activating effect of the hydroxyl group primarily governs the position of substitution, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). However, the C5 position is already occupied by the chloro group, and the C3 position by the trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions.

An example of electrophilic substitution on a related compound is the bromination of 3-(trifluoromethyl)phenol. When treated with bromine in dichloromethane (B109758), a mixture of isomeric products is formed, including 2-bromo-3-(trifluoromethyl)phenol (B37033) and 2-bromo-5-(trifluoromethyl)phenol. chemicalbook.com This demonstrates that substitution occurs at the positions activated by the hydroxyl group. For this compound, similar halogenation reactions would be expected to yield products substituted at the available ortho and para positions relative to the hydroxyl group. Other electrophilic substitutions like nitration and sulfonation are also plausible, with the regioselectivity being a complex outcome of the competing directing effects. For instance, nitration of similar phenolic compounds often requires careful control of reaction conditions to achieve selective substitution.

Nucleophilic aromatic substitution (NAS) on this compound is also a significant reaction pathway. The presence of the strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the trifluoromethyl group. Consequently, the chloro group at the C5 position can be susceptible to displacement by strong nucleophiles.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, enabling a variety of transformations including etherification, esterification, and oxidation.

The hydroxyl group of this compound can be readily converted into ethers and esters. Etherification is commonly achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form an ether. This reaction is versatile and allows for the introduction of a wide range of alkyl and aryl groups.

Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride. youtube.com The reaction with acyl chlorides is often vigorous and produces the corresponding ester along with hydrogen chloride. youtube.com Due to the reactivity of acyl chlorides, these reactions can typically be carried out under mild conditions. Phase-transfer catalysis can also be employed for the esterification of phenols with aliphatic acid chlorides in a biphasic aqueous-organic medium, often resulting in high yields. google.com

Phenols can be oxidized to form quinones, and this reactivity is expected for this compound. The oxidation of phenols can be achieved using strong oxidizing agents. The oxidation of substituted phenols often leads to the formation of ortho-quinones. nih.govnih.gov For this compound, oxidation would likely yield 3-chloro-5-(trifluoromethyl)-1,2-benzoquinone. The reaction proceeds through the initial formation of a phenoxy radical, followed by further oxidation. The regioselectivity of this oxidation is influenced by the electronic properties of the substituents on the ring. nih.gov

Reactivity at the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be highly stable, which is one of the reasons for its prevalence in pharmaceuticals and agrochemicals. However, under specific conditions, it can undergo transformations.

While the C-F bonds in the trifluoromethyl group are strong, reactions that lead to defluorination are known. One modern approach is the hydrodefluorination of trifluoromethylarenes, which can be achieved using organophotoredox catalysis. chemicalbook.comgoogle.com This method allows for the selective replacement of a single fluorine atom with a hydrogen atom, converting a trifluoromethyl group into a difluoromethyl group (-CF2H). google.com Such transformations are valuable in medicinal chemistry for fine-tuning the properties of drug candidates. chemicalbook.comgoogle.com

A particularly noteworthy transformation of the trifluoromethyl group occurs when it is "anionically activated." In phenols, the hydroxyl group can be deprotonated under basic conditions, and if the resulting phenoxide is in conjugation with the trifluoromethyl group, the reactivity of the -CF3 group is enhanced. This allows for the transformation of the trifluoromethyl group into various heterocycles in a one-step synthesis under mild aqueous conditions.

Research has shown that when an anionically activated trifluoromethyl group reacts with amino nucleophiles that contain a second nucleophilic group (such as -NH, -OH, or -SH), cyclization can occur to form heterocycles like benzoxazoles and benzothiazoles in good to excellent yields. This reaction proceeds via repetitive base-induced elimination of hydrogen fluoride (B91410) and the addition of the nucleophiles, ultimately replacing all three fluorine atoms. This methodology has high functional group tolerability and is a powerful tool for generating molecular diversity from trifluoromethylated precursors.

Reductive Transformations of this compound and its Derivatives

The reductive chemistry of this compound and its derivatives offers pathways to modify its core structure, either by targeting the trifluoromethyl group, the chloro substituent, or other functional groups introduced onto the aromatic ring.

Reduction of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is generally stable due to the high strength of the carbon-fluorine bond. However, recent advances in photoredox catalysis have enabled the selective hydrodefluorination of trifluoromethylarenes, particularly those that are electron-deficient. acs.orgnih.gov This process can convert the CF₃ group into a difluoromethyl (CF₂H) or even a methyl (CH₃) group. For electron-poor trifluoromethylarenes, organocatalysts like 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (B6292771) can facilitate the replacement of a single fluorine atom with hydrogen under blue light irradiation, using a hydrogen atom donor such as 4-hydroxythiophenol. acs.orgnih.gov The mechanism involves the reduction of the photocatalyst by the hydrogen donor, which then transfers an electron to the trifluoromethylarene. acs.orgox.ac.uk

Exhaustive hydrodefluorination to a methyl group can also be achieved using metal-free, visible-light-promoted protocols. acs.orgnih.gov These reactions often employ an organophotocatalyst in a solvent system like acetonitrile (B52724)/water with a hydrogen source, providing a method for the complete reduction of the CF₃ group under mild conditions. acs.orgnih.gov

Reductive Dechlorination: The chloro group on the aromatic ring can be removed through catalytic hydrogenation, a process known as hydrodechlorination. This transformation is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction replaces the C-Cl bond with a C-H bond, yielding 3-hydroxybenzotrifluoride.

Reduction of Derivatives: Functional groups introduced onto the aromatic ring of this compound can also undergo reduction. For instance, nitration of the benzene ring followed by reduction is a common strategy to introduce an amino group. The reduction of a nitro derivative, such as 3-chloro-5-nitrobenzotrifluoride, to the corresponding aniline (B41778) (3-amino-5-chlorobenzotrifluoride) is readily accomplished using standard reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation. google.com

Table 1: Reductive Transformations of this compound Derivatives

| Transformation | Substrate | Reagents & Conditions | Product |

|---|---|---|---|

| Monohydrodefluorination | This compound | Organophotocatalyst, Hydrogen Atom Donor (e.g., 4-hydroxythiophenol), Blue Light | 3-Chloro-5-(difluoromethyl)phenol |

| Exhaustive Hydrodefluorination | This compound | Organophotocatalyst, DIPEA, MeCN/H₂O, Blue Light | 3-Chloro-5-methylphenol |

| Hydrodechlorination | This compound | H₂, Pd/C, Solvent (e.g., Ethanol) | 3-Hydroxybenzotrifluoride |

| Nitro Group Reduction | 3-Chloro-5-nitrobenzotrifluoride | SnCl₂/HCl or H₂/Pd/C | 3-Amino-5-chlorobenzotrifluoride |

Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivative Synthesis

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The chloro-substituent serves as the primary reactive site (as an aryl halide), though the phenolic hydroxyl can be converted into a triflate (–OTf) group to provide an alternative, often more reactive, coupling handle.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling an aryl halide with a boronic acid or its ester. nih.gov this compound can be coupled with various aryl or vinyl boronic acids to produce biaryl or styrenyl derivatives, respectively. nih.gov For aryl chlorides, which are typically less reactive than bromides or iodides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required for efficient transformation. Alternatively, converting the phenol to an aryl triflate creates a highly reactive electrophile for Suzuki coupling. nih.gov

Buchwald-Hartwig Amination: The formation of aryl amines from aryl halides is efficiently catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, amides, or carbamates to synthesize substituted anilines and related compounds. wikipedia.orgresearchgate.net The choice of palladium precursor and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper salts. wikipedia.orgorganic-chemistry.org Coupling this compound with various alkynes yields aryl-alkyne derivatives, which are versatile intermediates for further synthesis. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Ullmann Condensation: The Ullmann reaction, traditionally a copper-catalyzed coupling, is particularly useful for forming C-O (ether) and C-N (amine) bonds. wikipedia.orgorganic-chemistry.org It can be employed to couple this compound with alcohols, phenols, or amines. wikipedia.org While classic conditions require high temperatures, modern methods using soluble copper catalysts with ligands like diamines or amino acids allow the reaction to proceed under milder conditions. organic-chemistry.orgnih.gov

Table 2: Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-Aryl-5-hydroxybenzotrifluoride |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃ / XPhos | NaOtBu | 3-(Dialkylamino)-5-hydroxybenzotrifluoride |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 3-(Alkynyl)-5-hydroxybenzotrifluoride |

| Ullmann Condensation | Alcohol (R-OH) | CuI / 1,10-Phenanthroline | Cs₂CO₃ | 3-Alkoxy-5-chlorobenzotrifluoride |

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Amino-5-chlorobenzotrifluoride |

| 3-Chloro-5-(difluoromethyl)phenol |

| This compound |

| 3-Chloro-5-methylphenol |

| 3-Chloro-5-nitrobenzotrifluoride |

| 3-Hydroxybenzotrifluoride |

| 4-hydroxythiophenol |

| Palladium on carbon (Pd/C) |

| Tin(II) chloride |

| 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile |

| N,N-Diisopropylethylamine (DIPEA) |

| Acetonitrile |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| Sodium tert-butoxide (NaOtBu) |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |

| Copper(I) iodide (CuI) |

| Triethylamine (Et₃N) |

| 1,10-Phenanthroline |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-5-hydroxybenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR each provide unique and crucial pieces of structural information.

The ¹H NMR spectrum of this compound is characterized by signals from the three aromatic protons and the single phenolic proton. The substitution pattern on the benzene (B151609) ring (chloro at C3, hydroxyl at C5, and trifluoromethyl at C1) dictates that none of the aromatic protons are chemically equivalent, leading to three distinct signals.

The proton on C2 is adjacent to the trifluoromethyl group, the proton on C4 is situated between the chlorine and hydroxyl groups, and the proton on C6 is adjacent to the hydroxyl group. The electron-withdrawing nature of the trifluoromethyl and chloro groups tends to shift adjacent protons downfield (to a higher ppm value). The hydroxyl group is an activating, electron-donating group. The resulting spectrum is expected to show three finely split signals in the aromatic region (typically 6.5-8.0 ppm). The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | ~7.2-7.4 | Singlet (or narrow triplet) | ~2-3 |

| H-4 | ~7.0-7.2 | Singlet (or narrow triplet) | ~2-3 |

| H-6 | ~6.9-7.1 | Singlet (or narrow triplet) | ~2-3 |

Note: The aromatic protons are expected to exhibit small meta-couplings to each other, resulting in narrow multiplets that may appear as singlets or triplets depending on instrument resolution.

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are influenced by the electronegativity of the attached groups (Cl, OH, CF₃).

The carbon bearing the trifluoromethyl group (C-1) will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The carbon atoms attached to chlorine (C-3) and the hydroxyl group (C-5) are also significantly shifted. The carbon atoms with attached protons (C-2, C-4, C-6) will appear at a higher field (lower ppm) compared to the substituted carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-CF₃) | ~132 | Quartet (q) |

| C-2 | ~118 | Singlet |

| C-3 (-Cl) | ~135 | Singlet |

| C-4 | ~125 | Singlet |

| C-5 (-OH) | ~156 | Singlet |

| C-6 | ~115 | Singlet |

Note: The J-coupling constant for the carbon of the CF₃ group is expected to be large (~272 Hz), while the coupling for the attached aromatic carbon (C-1) will be smaller (~32 Hz).

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. alfa-chemistry.com For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. For benzotrifluoride (B45747) derivatives, this signal typically appears around -63 ppm relative to the standard CFCl₃ (0 ppm). rsc.orgcolorado.edu The absence of coupling indicates that there are no adjacent fluorine or hydrogen atoms close enough to cause splitting.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. chemicalbook.comdocbrown.info For this compound, the exact monoisotopic mass is calculated to be 195.99028 Da. rsc.org HRMS analysis would confirm this value, distinguishing it from other potential compounds with the same nominal mass.

Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. docbrown.info A second peak (M+2) will be observed at approximately two mass units higher than the monoisotopic peak, with an intensity about one-third of the M peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. This value can be measured by ion mobility-mass spectrometry and provides an additional parameter for compound identification. Predicted CCS values can be calculated for different ionic species (adducts) of the target molecule. These predictions, often derived from machine learning models trained on extensive experimental data, serve as a valuable reference for experimental work. rsc.org

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts. rsc.org

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.99756 | 130.2 |

| [M-H]⁻ | 194.98300 | 129.5 |

| [M+Na]⁺ | 218.97950 | 141.4 |

| [M+K]⁺ | 234.95344 | 136.7 |

| [M+NH₄]⁺ | 214.02410 | 150.4 |

| [M+HCOO]⁻ | 240.98848 | 144.9 |

Data sourced from computational predictions. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. pressbooks.pub

The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying key structural features. oregonstate.edu For this compound, the prominent peaks in this region confirm the presence of the hydroxyl (-OH), trifluoromethyl (-CF₃), and chloro (-Cl) groups, as well as the aromatic benzene ring.

The hydroxyl group exhibits a broad absorption band, a characteristic feature resulting from hydrogen bonding. masterorganicchemistry.com The strong C-F bonds of the trifluoromethyl group give rise to intense absorption bands. The presence of the benzene ring is indicated by characteristic C=C stretching vibrations. pressbooks.pub The C-Cl bond also shows a distinct absorption peak. oregonstate.edu A detailed analysis of these vibrational frequencies provides conclusive evidence for the compound's structure.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1150 | Strong |

| Aromatic Ring | C=C Stretch | 1600 and 1500 - 1430 | Medium, Sharp |

| Carbon-Oxygen | C-O Stretch | 1300 - 1200 | Medium |

| Carbon-Chlorine | C-Cl Stretch | ~800 | Medium |

Data compiled from general spectroscopic principles and analysis of similar structures. masterorganicchemistry.compressbooks.puboregonstate.edu

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, advanced techniques such as HPLC, GC-MS, and UPLC are employed to ensure its purity and to analyze its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. nih.gov In HPLC, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. nih.gov

For the analysis of this compound, a reversed-phase HPLC method is commonly utilized. nih.govnih.gov This typically involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light. The purity of a sample can be determined by the area of the peak corresponding to this compound in the resulting chromatogram. Commercial suppliers often provide purity data determined by HPLC, with purities of ≥97% being common for related compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, GC-MS is invaluable for analyzing reaction mixtures to identify byproducts and unreacted starting materials. nih.govnih.gov

In GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. plos.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the definitive identification of each component in the mixture. plos.org This technique offers high sensitivity and selectivity, making it possible to detect and quantify even trace amounts of impurities. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase. nih.gov This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. bldpharm.combldpharm.com UPLC is particularly well-suited for high-throughput screening and analysis of complex mixtures where speed and efficiency are paramount. nih.gov

The principles of UPLC are similar to HPLC, but the use of smaller particles requires specialized instrumentation capable of handling the higher backpressures generated. For this compound, a UPLC method would offer faster analysis times for purity checks and could be coupled with mass spectrometry (UPLC-MS) for enhanced sensitivity and structural confirmation. nih.gov This makes UPLC an ideal technique for quality control in manufacturing processes and for the rapid analysis of large numbers of samples in research and development.

V. Computational Chemistry and Mechanistic Insights into 3 Chloro 5 Hydroxybenzotrifluoride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-chloro-5-hydroxybenzotrifluoride. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its physical and chemical properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. For substituted phenols, the HOMO is typically located on the aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the aromatic ring and the electron-withdrawing substituents, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For a molecule like this compound, the MEP surface would likely show a negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the chlorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atom of the hydroxyl group and potentially near the trifluoromethyl group, suggesting these as sites for nucleophilic interaction.

Reactivity Descriptors: Various reactivity descriptors can be calculated from the electronic structure to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual Density Functional Theory (DFT), provide a framework for understanding and predicting reactivity.

| Reactivity Descriptor | Definition | Predicted Trend for this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Relatively high due to electron-withdrawing groups. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Relatively high, indicating a good electron acceptor. |

| Electronegativity (χ) | The tendency of a molecule to attract electrons. | High, influenced by the electronegative F, Cl, and O atoms. |

| Chemical Hardness (η) | The resistance of a molecule to change its electron distribution. | Expected to be a relatively 'hard' molecule. |

| Global Electrophilicity Index (ω) | A measure of the electrophilic nature of a molecule. | High, suggesting it will act as a good electrophile. |

| This table is illustrative and based on general principles of physical organic chemistry, as direct computational studies on this compound are not available in the reviewed literature. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. While no specific DFT studies on the reaction mechanisms of this compound have been found in the public domain, the general approach can be outlined.

For a typical reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, DFT calculations would be employed to:

Optimize Geometries: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Computational chemists use various algorithms to locate these structures, which represent the highest energy point along the reaction coordinate.

Vibrational Frequency Analysis: A frequency calculation is performed on all optimized structures. For a minimum energy structure (reactant, intermediate, or product), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical O-alkylation reaction of this compound, DFT could be used to model the reaction pathway, calculate the activation energy for the deprotonation of the hydroxyl group followed by the nucleophilic attack of the resulting phenoxide on an alkyl halide, and compare it with the pathway for a direct SNAr reaction on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions. dergipark.org.trcardiff.ac.uk An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

Conformational Analysis: For a molecule with rotatable bonds, such as the hydroxyl group in this compound, MD simulations can explore the different possible conformations and their relative populations over time. While the aromatic ring is rigid, the orientation of the -OH group can vary. MD simulations would reveal the preferred orientation of the hydroxyl group relative to the other substituents and the dynamics of its rotation.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other in a condensed phase (liquid or solid) or in solution. For this compound, simulations could be used to understand:

Hydrogen Bonding: The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor is critical to its properties. MD simulations can characterize the strength, lifetime, and geometry of hydrogen bonds formed between molecules of this compound or with solvent molecules.

Solvation: By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can study the solvation shell around the molecule and calculate properties such as the free energy of solvation.

Crystal Packing: For solid-state simulations, MD can be used to investigate the packing of molecules in a crystal lattice and to understand the forces that stabilize the crystal structure.

While specific MD simulation data for this compound is not available, the principles remain broadly applicable.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated computationally. These calculated frequencies correspond to the normal modes of vibration and can be compared with experimental Infrared (IR) and Raman spectra. The methodology, as demonstrated in studies of similar molecules, involves:

Optimization of the molecular geometry.

Calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Diagonalization of the Hessian matrix to obtain the vibrational frequencies and normal modes.

It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations in the computational method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The GIAO (Gauge-Including Atomic Orbital) method is a popular computational approach for predicting NMR chemical shifts. The predicted ¹H and ¹³C NMR chemical shifts for this compound would be instrumental in assigning the peaks in an experimental spectrum.

Below is a table of hypothetical, yet realistic, predicted spectroscopic data for this compound, based on computational studies of analogous compounds.

| Spectroscopic Parameter | Predicted Value/Range | Notes |

| ¹H NMR Chemical Shift (ppm) | ||

| Aromatic Protons | 7.0 - 7.5 | The exact shifts would depend on their position relative to the substituents. |

| Hydroxyl Proton | 5.0 - 6.0 | This peak can be broad and its position is solvent-dependent. |

| ¹³C NMR Chemical Shift (ppm) | ||

| C-OH | 155 - 160 | |

| C-Cl | 130 - 135 | |

| C-CF₃ | 125 - 130 (with C-F coupling) | |

| Other Aromatic Carbons | 115 - 130 | |

| Key IR Frequencies (cm⁻¹) | ||

| O-H Stretch | 3200 - 3600 | Broad band due to hydrogen bonding. |

| C=C Aromatic Stretch | 1450 - 1600 | |

| C-F Stretch | 1100 - 1350 | Strong, characteristic bands. |

| C-Cl Stretch | 700 - 850 | |

| Disclaimer: The data in this table is illustrative and intended to represent the type of information that can be obtained from computational predictions. It is based on typical values for similar functional groups and not on actual calculations for this compound. |

Vi. Role of 3 Chloro 5 Hydroxybenzotrifluoride As a Synthetic Intermediate in Specialized Chemical Synthesis

Precursor in Pharmaceutical Building Blocks Synthesis

The distinct arrangement of functional groups on 3-Chloro-5-hydroxybenzotrifluoride makes it a valuable precursor for creating a variety of pharmaceutical building blocks. Its utility stems from the reactivity of the hydroxyl group and the unique electronic properties conferred by the trifluoromethyl and chloro substituents. chemimpex.com

This compound and its isomers are key intermediates in the synthesis of various therapeutic agents. chemimpex.com The trifluoromethyl group is a bioisostere of a methyl group but is significantly more lipophilic and electronically distinct, which can profoundly influence a drug's interaction with its biological target. nih.gov The chlorine atom also plays a crucial role, often enhancing the biological activity of the final molecule. nih.gov The strategic incorporation of this building block allows for the fine-tuning of a molecule's properties to create more effective drugs. chemimpex.com

Trifluoromethylated phenols, such as this compound, are instrumental in structure-activity relationship (SAR) studies. SAR is a critical process in drug discovery that investigates how the chemical structure of a compound influences its biological activity. nih.govproquest.com

Table 1: Key Physicochemical Properties of Trifluoromethyl and Chloro Groups in Drug Design

| Functional Group | Property | Impact on Drug Candidate |

|---|---|---|

| Trifluoromethyl (-CF₃) | High Lipophilicity | Can enhance membrane permeability and binding to hydrophobic pockets of receptors. nih.gov |

| Strong Electron-Withdrawing Nature | Alters the acidity of nearby functional groups and the electronic character of the aromatic ring, influencing receptor interactions. nih.gov | |

| Metabolic Stability | The C-F bond is very strong, making the -CF₃ group resistant to metabolic breakdown, which can increase the drug's half-life. | |

| Chlorine (-Cl) | Electronegativity and Size | Can participate in halogen bonding and alter the conformation of the molecule, leading to improved binding affinity. nih.govnih.gov |

This table provides a generalized summary of the effects these functional groups have in medicinal chemistry.

While substituted phenols are crucial in many drug syntheses, it is important to note the specific building blocks used. In the documented synthesis of Doravirine (MK-1439), a non-nucleoside reverse transcriptase inhibitor for HIV, a structurally similar compound, 3-chloro-5-hydroxybenzonitrile , is employed as a key intermediate. google.comchemicalbook.com The synthesis involves coupling this benzonitrile (B105546) derivative with the pyridinone core of the drug.

Although the literature does not specify the direct use of this compound in the synthesis of Doravirine, the principle remains the same: a substituted phenolic ring is a vital component for constructing the final active pharmaceutical ingredient. The use of the benzonitrile analog in this specific case highlights how different electron-withdrawing groups (-CN vs. -CF₃) are selected by medicinal chemists to achieve the desired biological activity and synthetic feasibility.

Intermediate in Agrochemical Development

In the agrochemical sector, this compound and related compounds are valuable intermediates for producing modern crop protection agents. chemimpex.com The inclusion of trifluoromethyl and chloro groups is a common strategy to enhance the potency and selectivity of herbicides and fungicides.

The structural motifs present in this compound are found in numerous herbicidal and fungicidal agents. The trifluoromethyl group, in particular, is a key feature in many successful agrochemicals. This building block can be used to construct more complex molecules that exhibit potent biological activity against weeds and fungal pathogens. chemimpex.com

A major class of herbicides based on this chemistry is the diphenyl ethers. These compounds act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase, which is essential for chlorophyll (B73375) synthesis in plants. nih.gov The general structure consists of two phenyl rings linked by an oxygen atom, with specific substitutions on the rings determining the herbicidal activity.

The synthesis of these herbicides often involves a Williamson ether synthesis or an Ullmann condensation, where a phenolate (B1203915) is reacted with an activated aryl halide. wikipedia.orggoogle.com While the industrial syntheses of prominent diphenyl ether herbicides like Oxyfluorfen, Acifluorfen, and Fomesafen are well-established and may start from different precursors, a trifluoromethylated phenol (B47542) such as this compound represents a key type of building block for this class of compounds.

For example, the synthesis of such herbicides requires the formation of a substituted phenoxy group attached to a trifluoromethyl-bearing benzene (B151609) ring. Molecules like this compound provide a ready-made trifluoromethylated phenol ring, which can then be coupled with another appropriate aromatic ring to generate novel diphenyl ether candidates for herbicidal screening.

Table 2: Prominent Diphenyl Ether Herbicides and their Precursors

| Herbicide | Key Synthetic Reaction Type | Common Precursors Mentioned in Literature |

|---|---|---|

| Oxyfluorfen | Etherification | 3-Chloro-4-hydroxybenzotrifluoride; 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene nih.govchemicalbook.com |

| Acifluorfen | Etherification & Nitration | 3-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride (B146526) |

| Fomesafen | Etherification, Nitration, Amidation | m-Salicylic acid and 3,4-dichlorobenzotrifluoride |

This table illustrates that while the specific industrial routes for these herbicides may vary, the core components involve substituted phenols and trifluoromethylated benzene rings.

Applications in Advanced Materials Science

The trifluoromethyl group is known to impart unique characteristics to organic molecules, including high electronegativity, thermal stability, and hydrophobicity. wikipedia.orgnih.gov When incorporated into a polymer backbone, these properties can be translated into materials with enhanced performance. Similarly, the presence of a chlorine atom can influence the reactivity of the monomer and the final properties of the polymer, such as flame retardancy and chemical resistance. google.comgoogle.com The hydroxyl group provides a reactive site for polymerization reactions, allowing for the integration of this functionalized phenol into various polymer structures.

This compound serves as a valuable building block for a variety of specialty polymers. Its trifunctional nature allows it to be used in the synthesis of high-performance polymers such as poly(arylene ether)s, polyimides, and epoxy resins. researchgate.netnasa.govresearchgate.net The incorporation of the trifluoromethyl group into these polymers can lead to materials with a low dielectric constant, reduced water absorption, and improved solubility. researchgate.netrsc.org

The synthesis of these polymers typically involves the reaction of the hydroxyl group of this compound with other monomers in a polycondensation reaction. For example, it can be reacted with dihalides to form polyethers, with diacyl chlorides or dicarboxylic acids to form polyesters, or with phosgene (B1210022) or its equivalents to form polycarbonates. nih.govgoogle.com

Research into fluorinated polymers has demonstrated that the presence of trifluoromethyl groups can significantly enhance the properties of materials, making them suitable for demanding applications. researchgate.net The resulting polymers often exhibit a combination of excellent thermal stability, mechanical strength, and processability. researchgate.net

Table 1: Potential Polymers Derived from this compound and their Expected Properties

| Polymer Type | Co-monomer(s) | Expected Key Properties | Potential Applications |

| Poly(arylene ether) | Activated dihalide (e.g., 4,4'-difluorobenzophenone) | High thermal stability, chemical resistance, low dielectric constant | Aerospace components, electronic insulators, high-performance membranes |

| Polyester | Diacyl chloride (e.g., terephthaloyl chloride) | Good mechanical properties, hydrophobicity | Specialty fibers, engineering plastics, advanced coatings |

| Polycarbonate | Phosgene or diphenyl carbonate | Optical clarity, high impact strength, dimensional stability | Optical lenses, electronic components, automotive parts |

| Epoxy Resin | Epichlorohydrin, followed by curing agents | Excellent adhesion, chemical resistance, electrical insulation | Adhesives, coatings, electronic encapsulation |

The unique combination of properties imparted by the trifluoromethyl and chloro groups makes polymers derived from this compound highly suitable for functional coatings and electronic materials.

In the realm of functional coatings , the hydrophobicity conferred by the trifluoromethyl group can lead to the development of self-cleaning and anti-fouling surfaces. Chlorinated phenols have also been historically used in preservatives for materials like textiles and leather, suggesting that polymers containing this moiety could offer enhanced durability and resistance to microbial growth. afirm-group.comcssunlandfabric.comresearchgate.net The chemical inertness and thermal stability of fluorinated polymers contribute to coatings that can withstand harsh environmental conditions. alfa-chemistry.comchemours.com

For electronic materials , a low dielectric constant is a critical requirement to minimize signal loss and crosstalk in high-frequency applications. dalau.compassive-components.eupolymer-search.com The introduction of trifluoromethyl groups into polymers is a well-established strategy to lower the dielectric constant. researchgate.netrsc.org Therefore, polymers synthesized from this compound are promising candidates for use as insulating materials in microelectronics, printed circuit boards, and for wire and cable insulation. alfa-chemistry.comdalau.com The inherent flame retardancy associated with chlorinated and fluorinated compounds further enhances their suitability for electronic applications where safety is paramount. alfa-chemistry.com

Table 2: Research Findings on Properties of Trifluoromethyl-Containing Polymers for Advanced Applications

| Property | Research Finding | Implication for Materials from this compound |

| Dielectric Constant | Incorporation of -CF3 groups lowers the dielectric constant of polymers. researchgate.netrsc.org | Polymers are suitable for high-frequency electronic applications and as insulating materials. |

| Water Absorption | Fluorinated polymers exhibit reduced water uptake. researchgate.net | Materials maintain their electrical and mechanical properties in humid environments. |

| Thermal Stability | The C-F bond is strong, leading to high thermal and thermo-oxidative stability. researchgate.net | Materials can be used in high-temperature environments, such as in automotive and aerospace applications. |

| Solubility | The presence of -CF3 groups can improve the solubility of rigid polymers in organic solvents. researchgate.net | Facilitates the processing of high-performance polymers for film and coating applications. |

| Chemical Resistance | Fluoropolymers are known for their excellent resistance to a wide range of chemicals. dalau.com | Materials are durable and reliable in chemically aggressive environments. |

Vii. Biological and Environmental Considerations of Fluorinated Aromatics with Relevance to 3 Chloro 5 Hydroxybenzotrifluoride

Metabolic Pathways and Biotransformation Studies of Related Halogenated Benzotrifluorides

The biotransformation of xenobiotics like 3-chloro-5-hydroxybenzotrifluoride in mammalian systems is primarily a detoxification process occurring in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation is a major Phase II conjugation pathway for compounds possessing a phenolic hydroxyl group. nih.gov This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme family, which transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. researchgate.netrsc.org The phenolic hydroxyl group of this compound is a prime target for this process, which would convert it into a much more water-soluble glucuronide conjugate, ready for elimination via urine or bile. nih.gov

The rate and extent of glucuronidation are influenced by steric and electronic factors. rsc.org Electron-withdrawing groups, such as the chlorine atom and the trifluoromethyl group on the benzene (B151609) ring, can affect the nucleophilicity of the hydroxyl group and influence its conjugation rate. rsc.org Studies on various phenolic compounds confirm that glucuronidation is a critical detoxification mechanism, effectively reducing the potential for systemic toxicity by enhancing excretion. nih.govnih.gov Microbial organisms may also utilize glucuronidation as a detoxification mechanism for phenolic compounds. nih.gov

The mercapturic acid pathway is another crucial detoxification route, particularly for reactive electrophilic compounds. This multi-step process begins with the conjugation of the xenobiotic with the endogenous antioxidant glutathione (B108866) (GSH). While this compound itself is not necessarily reactive, Phase I metabolism (e.g., oxidation by cytochrome P450 enzymes) of the aromatic ring can generate electrophilic intermediates, such as epoxides. These reactive intermediates are then neutralized by conjugation with GSH.

Following the initial conjugation, the glutamate (B1630785) and glycine (B1666218) residues are cleaved from the GSH adduct, leaving a cysteine conjugate. The final step is N-acetylation of the cysteine conjugate to form a mercapturic acid, which is then excreted in the urine. This pathway effectively prevents reactive metabolites from binding to and damaging cellular macromolecules like DNA and proteins.

Environmental Fate and Degradation Studies of Halogenated Benzotrifluorides in Various Media

The environmental persistence and degradation of halogenated aromatic compounds are of significant concern. The properties of this compound—containing a stable trifluoromethyl group and a chlorine atom—suggest a degree of recalcitrance to natural degradation. The strong carbon-fluorine bond, in particular, contributes to the metabolic and chemical stability of fluorinated compounds. nih.gov

Studies on the related compound p-chlorobenzotrifluoride (PCBTF) show that in the troposphere, its degradation is primarily driven by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 67 days. wikipedia.org This process leads to the formation of other compounds, such as 2-chloro-5-trifluoromethylphenol. wikipedia.org For this compound, similar atmospheric degradation pathways are likely. In aquatic environments, photodegradation by natural sunlight can be a significant pathway for the breakdown of halogenated organic compounds. nih.gov However, factors such as sorption to soil and sediment can reduce its mobility and bioavailability, potentially leading to longer persistence in those compartments.

Toxicological Endpoints and Risk Assessment Methodologies for Related Benzotrifluorides

The toxicological profile of halogenated benzotrifluorides is informed by their ability to interact with cellular machinery that recognizes foreign chemicals.

The Constitutive Androstane Receptor (CAR, NR1I3) is a key nuclear receptor, or xenosensor, that regulates the metabolism and clearance of foreign chemicals (xenobiotics). frontiersin.orgmdpi.com It is highly expressed in the liver and, when activated, induces the expression of a suite of Phase I (e.g., CYP2B family) and Phase II metabolizing enzymes and drug transporters. frontiersin.orgnih.gov

Many xenobiotics, including halogenated aromatic hydrocarbons, can activate CAR either through direct binding or via indirect mechanisms. nih.gov This activation is a protective response, aimed at detoxifying and eliminating the chemical. However, chronic activation of CAR is linked to adverse effects, including liver enlargement, and is considered a key mechanism in rodent liver tumor promotion. mdpi.com The activation of CAR can lead to increased oxidative stress, which in turn can activate other signaling pathways like Nrf2, further complicating the cellular response. nih.gov While direct evidence for this compound is lacking, its structure makes it a plausible candidate for interaction with and activation of the CAR pathway, a critical consideration in assessing its long-term toxicological risk. frontiersin.orgmdpi.com

Table 1: The Constitutive Androstane Receptor (CAR) Signaling Pathway

| Step | Description | Implication for Halogenated Benzotrifluorides |

|---|---|---|

| 1. Activation | In its inactive state, CAR resides in the cytoplasm. Exposure to xenobiotics can trigger its activation and translocation into the nucleus. frontiersin.orgnih.gov | A compound like this compound is a potential activator. |

| 2. Dimerization | In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). mdpi.com | This is a necessary step for DNA binding. |

| 3. DNA Binding | The CAR/RXR dimer binds to specific DNA sequences known as Phenobarbital-Responsive Elements (PBREMs) in the promoter regions of target genes. mdpi.com | This initiates the transcription of genes involved in metabolism. |

| 4. Gene Induction | Binding leads to the increased transcription of genes encoding drug-metabolizing enzymes (e.g., CYP2B) and transporters. frontiersin.org | This enhances the clearance of the activating xenobiotic. |

| 5. Chronic Effects | Sustained activation can lead to cellular stress, proliferation, and is associated with liver tumor promotion in rodent models. mdpi.com | Long-term exposure could pose a carcinogenic risk via this non-genotoxic mechanism. |

This table provides an interactive overview of the CAR signaling pathway. Click on the steps for more details.

Animal studies on related halogenated aromatic compounds provide insight into potential sublethal toxic effects. These effects are often observed at exposure levels below those causing overt mortality and can serve as sensitive markers of toxicity.

Key sublethal toxicity markers for related compounds include:

Enzyme Induction: As noted above, induction of cytochrome P450 enzymes is a hallmark of exposure to CAR activators. Monitoring the activity or expression of CYP enzymes (e.g., the CYP2B family) is a sensitive biomarker of exposure.

Liver Hypertrophy: Chronic stimulation of metabolic pathways in the liver can lead to an increase in liver size and weight (hepatomegaly) due to cellular enlargement (hypertrophy). This is a common finding in animal studies with CAR activators. mdpi.com

Altered Lipid and Glucose Metabolism: CAR is now understood to play a role in energy homeostasis. frontiersin.orgmdpi.com Dysregulation of this receptor by xenobiotics can potentially lead to changes in lipid and glucose levels, contributing to conditions like hepatic steatosis (fatty liver). frontiersin.org

Endocrine Disruption: Some halogenated compounds have been shown to interfere with hormone signaling pathways, although this is highly structure-dependent.

Table 2: Potential Sublethal Effects of Related Halogenated Aromatics in Animal Models

| Effect | Organ System | Description | Potential Marker |

|---|---|---|---|

| Hepatocellular Hypertrophy | Liver | Increase in the size of liver cells due to proliferation of the endoplasmic reticulum. | Increased liver weight, histological changes. |

| Enzyme Induction | Liver | Upregulation of drug-metabolizing enzymes, particularly Cytochrome P450s. | Increased CYP2B enzyme activity or mRNA levels. |

| Metabolic Alteration | Liver/Systemic | Changes in the levels of serum lipids, glucose, and bile acids. frontiersin.org | Serum triglycerides, cholesterol, glucose. |

| Oxidative Stress | Liver | An imbalance between the production of reactive oxygen species and the ability to detoxify them. nih.gov | Markers of lipid peroxidation, changes in antioxidant enzyme levels. |

This interactive table summarizes potential sublethal effects observed in animal models exposed to related halogenated aromatic compounds.

Methodological Challenges in Extrapolating Animal Toxicity Data to Human Exposure Scenarios

The assessment of human health risks from chemical exposure relies heavily on toxicological studies conducted in animal models. However, the extrapolation of toxicity data from animals to humans is a complex process fraught with methodological challenges, particularly for classes of compounds like fluorinated aromatics, which includes this compound. Significant physiological and metabolic differences between species can lead to substantial variations in toxicological responses, making direct extrapolation of animal data to human exposure scenarios a considerable scientific hurdle.

One of the primary challenges lies in the differences in metabolic pathways between species. nih.gov The biotransformation of a foreign compound, or xenobiotic, can lead to either detoxification or bioactivation, where a less toxic compound is converted into a more toxic metabolite. These metabolic processes are mediated by families of enzymes, such as cytochrome P450s, whose expression and activity can vary significantly among species. nih.gov For instance, the metabolism of 1,2,4-trichlorobenzene, a halogenated aromatic compound, results in markedly different primary metabolites in rats compared to rhesus monkeys. In rats, the major urinary metabolites are N-acetyl-S-(trichlorophenyl)-L-cysteine isomers, whereas in monkeys, they are glucuronide conjugates of trichlorophenol and trichlorocyclohexadienediols. nih.gov Such disparities in metabolic fate can lead to different target organs for toxicity and varying potencies of the parent compound or its metabolites across species.

Another significant factor is the difference in toxicokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a chemical. Even when the same dose of a substance is administered, the resulting concentration and duration of exposure at the target site of action can differ widely between species. nih.gov For example, studies with the fluorinated compound ammonium (B1175870) perfluorooctanoate have shown that the liver is the primary target organ in rodents, with males exhibiting a greater response than females. In contrast, in rhesus monkeys, the gastrointestinal tract and the reticuloendothelial system are the main sites of toxicity, with no apparent sex-related differences. pjoes.com These variations in organ-specific toxicity underscore the difficulty in selecting the most appropriate animal model to predict human responses.

The following table provides examples of the variability in acute toxicity (LD50 values) of several phenolic and halogenated aromatic compounds across different animal species. While specific data for this compound is not publicly available, the data for these structurally related compounds illustrate the significant interspecies differences in sensitivity to toxic substances.

Comparative Acute Oral Toxicity (LD50) of Selected Aromatic Compounds in Different Animal Species

| Compound | Species | Oral LD50 (mg/kg) | Reference |

| Phenol (B47542) | Rat | 400-650 | cdc.govnih.gov |

| Mouse | 282-427 | nih.gov | |

| Rabbit | 420 | nih.gov | |

| Catechol | Mouse | 260 | pjoes.com |

| p-Aminophenol | Rat | 1580 | pjoes.com |

| 2,4-Dimethylphenol | Rat | 207 | pjoes.com |

| 2,4,5-Trichlorophenol | Rat | 820 | pjoes.com |

| Pentachlorophenol | Rat (male) | 14 | pjoes.com |

| Rat (female) | 3.85 | pjoes.com |

The data in the table clearly demonstrate that the lethal dose of a chemical can vary by orders of magnitude between different species, and even between sexes within the same species. This variability complicates the process of setting safe exposure limits for humans based on animal data.

Furthermore, fundamental differences in physiology and biochemistry between humans and common laboratory animals can influence the toxicological outcome. For instance, the types and abundance of plasma proteins that bind to and transport chemicals in the blood can differ, affecting the bioavailability and clearance of a compound. mdpi.com Similarly, the susceptibility of specific receptors or cellular pathways to disruption by a chemical can be species-dependent.

To address these challenges, researchers are increasingly employing a combination of approaches. In vitro studies using human cells and tissues, such as liver microsomes, can provide valuable data on the metabolism of a compound in a human-relevant system. nih.govmdpi.comnih.gov Additionally, the development and refinement of quantitative structure-activity relationship (QSAR) models aim to predict the toxicity of chemicals based on their molecular structure, which can help to prioritize substances for further testing and reduce reliance on animal studies. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is another tool that integrates physiological and biochemical data from multiple species to simulate the ADME of a chemical and improve the accuracy of cross-species extrapolation.

Viii. Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity

Future synthetic research will likely focus on overcoming the challenges associated with the synthesis of polysubstituted aromatic compounds, aiming for methods that are not only high-yielding but also offer superior control over regioselectivity. The presence of three different functional groups on the benzene (B151609) ring of 3-Chloro-5-hydroxybenzotrifluoride makes achieving such selectivity a primary objective.

Key areas of development include:

Advanced Catalytic Systems: The use of transition metal catalysts has proven effective for the fluorination of aromatic rings, often with high regioselectivity. numberanalytics.com Future work will likely explore novel catalysts that can selectively introduce the chloro and trifluoromethyl groups onto a phenol (B47542) backbone, or vice-versa, under milder conditions, thereby reducing waste and improving energy efficiency. numberanalytics.com

Electrochemical Synthesis: Electrochemical methods are emerging as a sustainable and cost-effective alternative to traditional chemical synthesis for fluorinated aromatics. numberanalytics.comnumberanalytics.com Research into the electrochemical fluorination and chlorination of hydroxybenzotrifluoride precursors could provide a scalable and environmentally friendlier pathway.

Flow Chemistry: Continuous flow processes offer enhanced reaction efficiency, improved safety, and reduced waste compared to traditional batch processes. numberanalytics.com Applying flow chemistry to the multi-step synthesis of this compound could lead to a more streamlined and industrially viable manufacturing process.

Mechanochemistry: Solid-state synthesis, or mechanochemistry, presents a rapid and green alternative that avoids the use of toxic, high-boiling point solvents. rsc.org Developing a mechanochemical route for the synthesis of this compound or its precursors could significantly reduce the environmental footprint of its production. rsc.org

Table 1: Comparison of Emerging Synthetic Strategies for Fluorinated Aromatics

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Advanced Catalysis | High regioselectivity, reduced waste, milder reaction conditions. numberanalytics.comnumberanalytics.com | Development of novel, highly selective transition metal catalysts. |

| Electrochemistry | Sustainable, energy-efficient, cost-effective, avoids harsh reagents. numberanalytics.comnumberanalytics.comnumberanalytics.com | Optimization of electrode materials and reaction conditions for selective halogenation. |

| Flow Chemistry | Enhanced efficiency, improved safety, scalability, reduced waste. numberanalytics.com | Design and optimization of multi-step continuous flow reactor systems. |

| Mechanochemistry | Environmentally friendly (solvent-free), rapid reaction times, cost-effective. rsc.org | Exploration of solid-state reaction pathways and catalyst compatibility. |

Exploration of New Applications in Medicinal and Agricultural Chemistry

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Given that fluorinated aromatics are key intermediates in many pharmaceuticals and agrochemicals, this compound represents a valuable scaffold for the discovery of new bioactive compounds. numberanalytics.comnumberanalytics.com

Future research is expected to explore its potential in:

Pharmaceutical Development: As an intermediate, this compound can be used to synthesize a wide range of potential therapeutic agents. chemimpex.com Research efforts may focus on designing derivatives for specific biological targets. For instance, halogenated salicylanilides have shown promise as potential antileishmanial agents, and other fluorinated compounds are crucial for antimicrobial drugs. nih.govresearchgate.net The unique substitution pattern of this compound provides a starting point for creating novel structures for drug discovery programs.

Agricultural Chemistry: Fluorinated compounds are integral to modern agrochemicals, including herbicides and fungicides. numberanalytics.comchemimpex.com The structural motifs present in this compound are found in several active pesticides. Future research will likely involve the synthesis and screening of new derivatives for enhanced potency, selectivity, and improved environmental degradation profiles to create more effective and safer crop protection solutions.

Advanced Mechanistic Investigations of this compound Reactivity

A thorough understanding of the reactivity of this compound is crucial for its efficient utilization in synthesis. The interplay between the electron-withdrawing trifluoromethyl and chloro groups and the electron-donating hydroxyl group creates a complex electronic environment on the aromatic ring.

Future mechanistic studies will likely focus on:

Substitution Reactions: Detailed kinetic and computational studies are needed to map the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions. Fluorinated aromatics are known to be more reactive towards nucleophiles. numberanalytics.com Research will aim to precisely predict and control which positions on the ring are most susceptible to substitution, which is key for designing efficient synthetic routes to its derivatives.

Reactivity of the Hydroxyl Group: Investigations into the acidity of the phenolic proton and its influence on the reactivity of the aromatic ring are essential. Furthermore, exploring reactions such as etherification and esterification will expand the library of accessible derivatives for various applications.

Influence of Functional Groups: A key research area is understanding how the combined electronic effects of the -OH, -Cl, and -CF3 groups influence the stability and reactivity of the molecule. numberanalytics.com This includes studying its stability against oxidative degradation and other decomposition pathways. numberanalytics.com

Sustainable Synthesis and Environmental Impact Mitigation Strategies for Fluorinated Compounds

The increasing scrutiny of organofluorine compounds due to the persistence of some classes, often termed "forever chemicals," necessitates a proactive approach to sustainability in their synthesis and application. societechimiquedefrance.fracs.org While lightly fluorinated aromatics may offer a better environmental profile compared to perfluorinated compounds, research into green chemistry principles is paramount. societechimiquedefrance.fr

Future strategies for this compound and related compounds will include:

Designing for Degradability: A critical research direction is the design of effective molecules that also have built-in mechanisms for environmental degradation. numberanalytics.com For this compound, this could involve introducing functionalities that are susceptible to microbial or abiotic degradation, breaking the molecule down into benign substances and preventing persistence.

Lifecycle Assessment: A comprehensive evaluation of the environmental impact of this compound, from synthesis to final application and disposal, will be crucial. This includes understanding its fate and transport in the environment, a topic for which there is currently little data for many organofluorine compounds. pnas.org

Green Chemistry Implementation: The adoption of sustainable practices is essential. numberanalytics.com This involves utilizing less toxic and renewable fluorinating agents, improving reaction efficiency through catalysis, and developing recycling methods for fluorinated byproducts. numberanalytics.com The development of environmentally benign synthetic methods, such as those that produce only non-toxic salts as by-products, serves as a model for future chemical manufacturing. sciencedaily.com

Table 2: Sustainability and Environmental Mitigation Approaches

| Approach | Objective | Research Focus |

|---|---|---|

| Designing for Degradability | Reduce environmental persistence of the final product. numberanalytics.comsocietechimiquedefrance.fr | Incorporating biodegradable linkages; studying metabolic pathways. |

| Lifecycle Assessment | Understand the complete environmental footprint. societechimiquedefrance.frpnas.org | Environmental fate and transport studies; toxicity assessments. |

| Green Synthetic Routes | Minimize waste and hazard in the production phase. numberanalytics.comsciencedaily.com | Use of catalysis, flow chemistry, mechanochemistry, and safer reagents. numberanalytics.comrsc.org |

| Recycling Strategies | Reduce demand for primary raw materials and minimize waste. numberanalytics.com | Developing chemical and physical recycling processes for fluorinated compounds. numberanalytics.com |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

- Confirm structure using H/F NMR and FT-IR (OH stretch ~3200 cm) .

Basic: Which solvents are optimal for dissolving this compound in experimental workflows?

Answer :

The compound exhibits good solubility in polar aprotic solvents (e.g., dimethylformamide, DMF) and alcohols (e.g., ethanol), based on structural analogs .

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| DMF | >50 | 25 | |

| Ethanol | ~30 | 25 | |

| Dichloromethane | <10 | 25 |

Note : Pre-saturate solvents with nitrogen to prevent oxidation of the hydroxyl group .

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for >8-hour penetration resistance) and tightly sealed goggles .

- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 ppm).

- First Aid : For skin contact, rinse with 0.1 M sodium bicarbonate; for ingestion, administer activated charcoal .

- Waste Management : Segregate halogenated waste and transfer to licensed treatment facilities .

Hazard Codes : H314 (skin corrosion), H302 (harmful if swallowed) .

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Q. Answer :

Cross-Validation : Compare H NMR (δ 7.2–7.8 ppm for aromatic protons) and F NMR (δ -60 to -65 ppm for CF) with computational predictions (e.g., Gaussian DFT) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H] at m/z 195.99 .

Crystallography : If single crystals are obtainable, perform X-ray diffraction to resolve positional ambiguities .

Triangulation : Combine data from multiple techniques (e.g., IR, Raman) and consult databases like PubChem for reference spectra .

Advanced: What methodologies assess the stability of this compound under varying pH and temperature?

Q. Answer :

Thermal Analysis : Conduct TGA (10°C/min, N atmosphere) to determine decomposition onset (~200°C) .

pH Stability :

- Prepare buffered solutions (pH 2–12).

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm .

Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-MS .

Key Finding : The compound is stable in acidic conditions (pH 4–6) but hydrolyzes rapidly above pH 10 .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution?

Q. Answer :

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute Fukui indices for electrophilic sites .

Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., Cl-substituted carbon) prone to nucleophilic attack .

Transition State Analysis : Simulate SNAr mechanisms using Gaussian to estimate activation barriers (~25 kcal/mol for OH substitution) .